Cas no 324777-40-4 ((3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one)

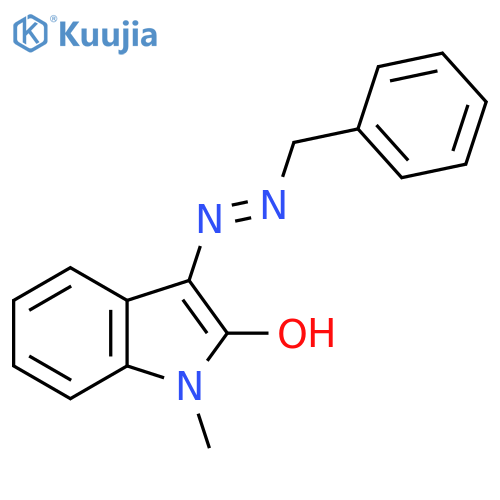

324777-40-4 structure

商品名:(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 化学的及び物理的性質

名前と識別子

-

- (3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one

- AKOS001427499

- AB00684118-01

- (E)-3-(2-benzylhydrazono)-1-methylindolin-2-one

- 324777-40-4

- AKOS016359902

- 3-(benzyldiazenyl)-1-methylindol-2-ol

- F0285-0256

- UPCMLD0ENAT5961864:001

- AKOS030658156

- Z50011704

-

- インチ: 1S/C16H15N3O/c1-19-14-10-6-5-9-13(14)15(16(19)20)18-17-11-12-7-3-2-4-8-12/h2-10,20H,11H2,1H3/b18-17+

- InChIKey: QXLCKBBHNNQRJB-ISLYRVAYSA-N

- ほほえんだ: OC1=C(C2C=CC=CC=2N1C)/N=N/CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 265.121512110g/mol

- どういたいしつりょう: 265.121512110g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.7

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0285-0256-3mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-2μmol |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-30mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-20mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-2mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-4mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-10mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-25mg |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-5μmol |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0285-0256-10μmol |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one |

324777-40-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 |

(3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one 関連文献

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

324777-40-4 ((3E)-3-(2-benzylhydrazin-1-ylidene)-1-methyl-2,3-dihydro-1H-indol-2-one) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 557-08-4(10-Undecenoic acid zinc salt)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量